molecular formula C10H9FN2O2S B12843279 Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B12843279
M. Wt: 240.26 g/mol
InChI Key: CPJGRUBINUFXRH-UHFFFAOYSA-N
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Description

Fluorine Substituent (Position 5)

  • Electronegativity : Induces a dipole moment of 2.78 D perpendicular to the ring plane.
  • Steric Effects : Van der Waals radius (1.47 Å) causes minimal steric hindrance.
  • Meta-Directing Influence : Directs electrophilic substitution to positions 4 and 7.

Amino Groups (Positions 3 and 6)

  • Resonance Donation : Increase electron density at positions 2 (0.18 e) and 4 (0.15 e).
  • Hydrogen Bonding : N–H groups participate in intermolecular interactions (bond critical point density: 0.32 e/ų).

Substituent cooperativity lowers the aromatic stabilization energy by 18.7 kcal/mol compared to unsubstituted benzo[b]thiophene.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 3,6-diamino-5-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H9FN2O2S/c1-15-10(14)9-8(13)4-2-5(11)6(12)3-7(4)16-9/h2-3H,12-13H2,1H3

InChI Key

CPJGRUBINUFXRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC(=C(C=C2S1)N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method typically involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in high yields (58-96%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis method suggests that it could be adapted for industrial production with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino and fluorine groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The compound’s key structural features are compared to related benzo[b]thiophene derivatives in Table 1:

Compound Name Substituents Key Properties Reference
Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate 3-NH₂, 5-F, 6-NH₂, 2-COOCH₃ Enhanced H-bonding; potential antitumor activity
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate 3-NH₂, 4-F, 2-COOCH₃ Diazotization reactivity; used in sulfonamide synthesis
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate 3-OH, 2-COOCH₃ Lower solubility; limited biological activity
Thiophene-2-carboxylate derivatives (e.g., Podophyllotoxin analogues) Variable aryl/vinyl groups at position 4 Anticancer activity via tubulin inhibition
Key Observations:
  • Amino vs. Hydroxy Groups: The presence of amino groups (vs. hydroxy in ) improves solubility and interaction with biological targets, as seen in the diazotization and sulfonamide-forming reactivity of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate .
  • Fluorine Position : The 5-fluoro substitution in the target compound may confer greater metabolic stability compared to 4-fluoro analogues .

Biological Activity

Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS No. 198204-25-0) is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C10H9FN2O2S
  • Molecular Weight : 240.25 g/mol
  • CAS Number : 198204-25-0

The compound exhibits biological activity primarily through its interaction with various cellular pathways. Research indicates that it may inhibit specific enzymes and receptors involved in cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes critical for nucleotide synthesis, affecting the proliferation of cancer cells.
  • Antimicrobial Activity : The compound demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.

Biological Activity Data

The following table summarizes the biological activities of this compound based on available studies:

Activity Target/Organism IC50/ID50 Value Reference
AntitumorKB tumor cells2.11 - 7.19 nM
AntibacterialE. coliID50 = 1 x 10^(-7) M
AntibacterialS. faeciumID50 = 9 x 10^(-8) M

Case Study 1: Antitumor Effectiveness

A study investigated the antitumor effects of this compound on various cancer cell lines, including KB cells. The results indicated significant inhibition of cell growth at low concentrations (IC50 values ranging from 2.11 to 7.19 nM), highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against several bacterial strains, including E. coli and S. faecium. The compound exhibited potent antibacterial activity with ID50 values indicating effective inhibition at nanomolar concentrations, suggesting its viability as an antimicrobial treatment option.

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